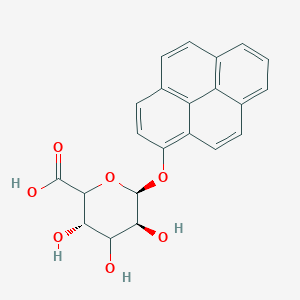

1-Hydroxypyrene-D-Glucuronide

Description

Contextualization of Pyrene (B120774) in Environmental Contamination

Pyrene is a common polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete burning of organic materials such as coal, oil, gas, wood, and garbage. epa.govtpsgc-pwgsc.gc.ca Consequently, it is frequently found in the environment, including in the air, water, and soil. epa.govhealth.state.mn.us

Major sources of pyrene contamination include:

Industrial emissions from coke production, aluminum smelters, and power plants. nih.gov

Exhaust from vehicles. health.state.mn.us

Cigarette smoke. epa.govhealth.state.mn.us

Runoff from asphalt (B605645) roads and coal tar-sealed surfaces. tpsgc-pwgsc.gc.caepa.gov

Consumption of grilled or smoked foods. epa.gov

Due to its widespread presence, human exposure to pyrene is common. epa.govhealth.state.mn.us

The Role of Glucuronidation in Xenobiotic Biotransformation

Glucuronidation is a critical detoxification process in which a glucuronic acid molecule is attached to a foreign substance, or xenobiotic. wikipedia.orguef.fi This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govacs.org The addition of the highly water-soluble glucuronic acid group increases the polarity of the xenobiotic, making it more easily eliminated from the body in urine or bile. wikipedia.orgnih.gov

The general reaction for glucuronidation is: Substrate + UDPGA → Substrate-Glucuronide + UDP nih.gov

This pathway is responsible for the metabolism of a wide array of substances, including many drugs and environmental pollutants. wikipedia.orgnih.gov Glucuronidation primarily occurs in the liver, but UGT enzymes are also present in other tissues like the intestine, kidneys, and lungs. wikipedia.orgacs.org

Definition and Significance of 1-Hydroxypyrene-D-Glucuronide as a Key Metabolite

Following exposure, pyrene undergoes metabolism in the body. One of the primary metabolites formed is 1-hydroxypyrene (B14473). medchemexpress.compjmhsonline.com This metabolite is then conjugated with glucuronic acid to form this compound. nih.govelsevier.com This glucuronide conjugate is the major form in which pyrene is excreted in the urine. nih.govelsevier.com

The measurement of this compound in urine is widely recognized as a reliable biomarker for assessing recent exposure to PAHs. pjmhsonline.comnih.govnih.gov Its presence and concentration in urine can provide a quantitative measure of the body's uptake of pyrene from various environmental sources. nih.govresearchgate.net

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 154717-05-2 | scbt.comlgcstandards.comnih.gov |

| Molecular Formula | C22H18O7 | scbt.comlgcstandards.comnih.gov |

| Molecular Weight | 394.37 g/mol | scbt.comlgcstandards.comnih.gov |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(pyren-1-yloxy)oxane-2-carboxylic acid | nih.goviarc.fr |

Research Landscape and Knowledge Gaps Concerning this compound

Extensive research has established urinary 1-hydroxypyrene (often measured after deconjugation from its glucuronide form) as a valuable biomarker for PAH exposure in various settings, including occupational and environmental exposures. nih.govresearchgate.netnih.gov Studies have consistently shown correlations between exposure to PAHs from sources like cigarette smoke and industrial emissions and elevated levels of urinary 1-hydroxypyrene. pjmhsonline.comresearchgate.net

Analytical methods for detecting and quantifying this compound and its deconjugated form, 1-hydroxypyrene, have been developed and refined, including high-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry. pjmhsonline.comacs.orgnih.gov

Despite the progress, some knowledge gaps remain:

Individual Variability: There is a need for a better understanding of the factors that influence individual differences in pyrene metabolism and the excretion of this compound. These factors can include genetic polymorphisms in UGT enzymes, co-exposures to other chemicals, and lifestyle factors. researchgate.net

Low-Level Exposures: The utility of 1-hydroxypyrene as a biomarker for very low-level environmental exposures is still under investigation, with some studies showing weak correlations with ambient air concentrations of PAHs. nih.gov

Complex Mixtures: Humans are typically exposed to complex mixtures of PAHs, not just pyrene. More research is needed to fully understand how the metabolism of other PAHs might influence the formation and excretion of this compound. nih.gov

Direct Measurement: While many studies measure 1-hydroxypyrene after enzymatic deconjugation, the direct measurement of the intact this compound is becoming more common and may offer a more sensitive biomarker. elsevier.comacs.org Further research is needed to compare the utility of these different measurement approaches across various exposure scenarios. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C22H18O7 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(3S,5S,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17?,18-,19-,20?,22+/m0/s1 |

InChI Key |

BUCREAQPYGLZLI-OCNWEEMUSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@H](C([C@@H](C(O5)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Formation and Metabolic Disposition of 1 Hydroxypyrene D Glucuronide

Pathways of Pyrene (B120774) Hydroxylation to 1-Hydroxypyrene (B14473)

The initial and rate-limiting step in the metabolism of pyrene is its oxidation to 1-hydroxypyrene. This reaction is primarily catalyzed by a superfamily of enzymes known as Cytochrome P450 monooxygenases. mdpi.com

Cytochrome P450 Monooxygenases (CYPs) Involved in Phase I Metabolism

Several isoforms of the Cytochrome P450 (CYP) family are involved in the 1-hydroxylation of pyrene. nih.gov The most significant contributors to this metabolic pathway are CYP1A1, CYP1B1, and CYP1A2. nih.gov Studies using cDNA-expressed human P450s have shown that CYP1A1 exhibits the highest activity in pyrene 1-hydroxylation. nih.gov Other isoforms such as CYP2A13 have also been shown to convert pyrene to 1-hydroxypyrene at a high rate. nih.gov In contrast, enzymes like CYP2A6, CYP2C8, CYP2C9*1, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 show very low or no detectable activity for this specific reaction. nih.gov The formation of 1-hydroxypyrene is a crucial step, as this metabolite is then further processed in Phase II metabolism. researchgate.net

Interactive Data Table: Human Cytochrome P450 Isoform Activity in Pyrene 1-Hydroxylation

| CYP Isoform | Relative Activity in Pyrene 1-Hydroxylation |

| CYP1A1 | Highest |

| CYP1B1 | High |

| CYP1A2 | High |

| CYP2A13 | High |

| CYP2A6 | Low |

| CYP2C8 | Very Low/Undetectable |

| CYP2C9*1 | Very Low/Undetectable |

| CYP2C19 | Very Low/Undetectable |

| CYP2D6 | Very Low/Undetectable |

| CYP2E1 | Very Low/Undetectable |

| CYP3A4 | Low |

Inter-individual and Interspecies Variability in 1-Hydroxypyrene Formation

Significant variability in the metabolism of pyrene to 1-hydroxypyrene exists both between individuals and across different species. nih.govnih.gov This variation is largely attributed to genetic polymorphisms in the CYP enzymes, leading to differences in their expression levels and catalytic activities. nih.gov For example, a 75-fold inter-individual variation in the binding of benzo[a]pyrene (B130552), another PAH, to DNA has been observed in human bronchial tissues, highlighting the substantial differences in metabolic capacities among humans. nih.gov

Interspecies differences are also pronounced. Studies comparing the metabolism of PAH dihydrodiols in liver microsomes from mice, rats, and humans have revealed species-specific metabolic rates. osti.gov For instance, while rodents showed a higher capacity for the Phase I metabolism of benzo[a]pyrene diol compared to humans, at lower substrate concentrations, human microsomes were more efficient. osti.gov These differences underscore the importance of considering species-specific metabolic data in risk assessment.

Glucuronidation of 1-Hydroxypyrene: Phase II Biotransformation

Following its formation, 1-hydroxypyrene undergoes Phase II biotransformation, primarily through glucuronidation. This reaction involves the conjugation of 1-hydroxypyrene with glucuronic acid, a process that increases its water solubility and facilitates its excretion from the body, mainly in urine. nih.govnih.gov The resulting conjugate is 1-Hydroxypyrene-D-Glucuronide.

Uridine Diphosphate Glucuronosyltransferases (UGTs) Isoforms Catalyzing Conjugation

The glucuronidation of 1-hydroxypyrene is catalyzed by a family of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). nih.govnih.gov Several UGT isoforms have been identified as being active in the conjugation of 1-hydroxypyrene. Specifically, recombinant human UGT1A6, UGT1A7, and UGT1A9 have been shown to catalyze the formation of 1-pyrenylglucuronide. nih.govresearchgate.net UGT1A9 appears to be a major isoform responsible for this reaction in the human liver. researchgate.net The UGT1A and UGT2B subfamilies are expressed in various tissues, including the liver, kidneys, and gastrointestinal tract. nih.gov

Co-substrate Requirements: UDP-Glucuronic Acid Availability

The process of glucuronidation is dependent on the availability of the co-substrate, Uridine Diphosphate Glucuronic Acid (UDPGA). nih.govyoutube.com UDPGA is synthesized from UDP-glucose by the enzyme UDP-glucose dehydrogenase, using NAD+ as a cofactor. wikipedia.org The availability of UDPGA can be a rate-limiting factor in the glucuronidation process. Studies in isolated hepatocytes have suggested that the UDP-glucuronic acid required for glucuronidation is predominantly derived from glycogenolysis rather than gluconeogenesis. nih.gov

Subcellular Localization and Enzyme Kinetics of 1-Hydroxypyrene Glucuronidation

UGT enzymes are primarily located in the endoplasmic reticulum of cells in various tissues, including the liver, kidney, and gastrointestinal tract. youtube.com The enzyme kinetics of 1-hydroxypyrene glucuronidation have been studied to understand the efficiency of this detoxification pathway.

The Michaelis-Menten constant (K_m) and maximum velocity (V_max) are key parameters in enzyme kinetics. K_m represents the substrate concentration at which the reaction rate is half of V_max, and a lower K_m value generally indicates a higher affinity of the enzyme for the substrate. youtube.com

For the glucuronidation of 1-hydroxypyrene by recombinant human UGT isoforms, the following K_m values have been reported:

UGT1A6: 45 µM nih.govresearchgate.net

UGT1A7: 12 µM nih.govresearchgate.net

UGT1A9: 1 µM nih.govresearchgate.net

In human liver microsomes, the apparent K_m values for 1-hydroxypyrene glucuronidation range from 6.9 to 8.6 µM, which is consistent with the involvement of multiple UGT isoforms, particularly the high-affinity UGT1A9. nih.govresearchgate.net

Interactive Data Table: Enzyme Kinetic Parameters for 1-Hydroxypyrene Glucuronidation

| Enzyme Source | K_m (µM) | V_max (nmol/min/mg protein) | V_max/K_m |

| Human Liver Microsomes (untreated controls) | 270 | 31 | 0.11 |

| Human Liver Microsomes (3-methylcholanthrene-treated) | 70 | 141 | 2.01 |

| Human Liver Microsomes (PCB-treated) | 80 | 226 | 2.83 |

| Recombinant Human UGT1A6 | 45 | Not specified | Not specified |

| Recombinant Human UGT1A7 | 12 | Not specified | Not specified |

| Recombinant Human UGT1A9 | 1 | Not specified | Not specified |

Data for human liver microsomes from a study on rats, illustrating inducibility. nih.gov Data for recombinant human UGTs from studies on human enzymes. nih.govresearchgate.net The V_max/K_m ratio, which represents the catalytic efficiency, is significantly higher in induced states, indicating a more efficient detoxification of 1-hydroxypyrene. nih.gov

In Vitro and Ex Vivo Models for Investigating this compound Synthesis

To understand the intricacies of this compound formation, researchers utilize various in vitro and ex vivo models. These systems allow for the detailed investigation of enzymatic kinetics, the identification of specific UGT isoforms involved, and the assessment of inter-individual variability in metabolic capacity.

Liver Microsomal and Cytosolic Preparations

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary in vitro tool for studying phase I and phase II drug metabolism, including glucuronidation. researchgate.netmdpi.com They contain a high concentration of UGT enzymes. hyphadiscovery.com Cytosolic fractions, on the other hand, contain soluble enzymes and are sometimes used in conjunction with microsomes to provide a more complete picture of metabolic pathways. frontiersin.org

Studies using human liver microsomes have been instrumental in characterizing the kinetics of 1-hydroxypyrene glucuronidation. Research has shown that the glucuronidation of 1-hydroxypyrene occurs at high rates in human liver microsomes. nih.gov The apparent Michaelis-Menten constant (Km) values for this reaction in pooled and individual human liver microsomes have been found to be comparable, ranging from 6.9 to 8.6 µM. researchgate.netnih.gov This indicates a high affinity of the UGT enzymes in the liver for 1-hydroxypyrene. The preparation of these microsomes is a critical step, as factors like centrifugation force and the composition of the homogenization buffer can impact the recovery and specific activity of the microsomal enzymes. nih.gov

Enzyme Kinetics of 1-Hydroxypyrene Glucuronidation in Human Liver Microsomes

| Microsome Source | Apparent Km (µM) | Reference |

|---|---|---|

| Pooled Human Liver Microsomes | 6.9 - 8.6 | researchgate.netnih.gov |

| Individual Human Liver Microsomes (n=3) | Comparable to pooled | nih.gov |

Isolated Hepatocyte Cultures and Other Cell Line Systems

Isolated hepatocytes, the primary cells of the liver, provide a more physiologically relevant model than subcellular fractions as they contain the full complement of drug-metabolizing enzymes and cofactors in their natural cellular environment. nih.govspringernature.com These primary cells are considered the "gold standard" for in vitro drug metabolism studies. mdpi.com

Studies with isolated rat hepatocytes have demonstrated that glucuronidation is the predominant pathway for the metabolism of 1-hydroxybenzo[a]pyrene, a structurally related PAH, over sulfation. nih.gov The rate of glucuronide production in intact hepatocytes corresponds well with the total UGT activity measured in permeabilized cells. nih.gov Cryopreserved hepatocytes have also been shown to retain their high capacity for glucuronidation. nih.gov However, maintaining long-term cultures of functional adult hepatocytes in vitro can be challenging as they tend to de-differentiate. mdpi.com

Besides primary hepatocytes, various cell lines are also employed. These continuous cell lines are often easier to culture and maintain than primary cells. nih.gov However, it is important to note that the metabolic capacity of these cell lines may differ from that of primary hepatocytes due to alterations in gene expression. nih.gov

Recombinant UGT Enzyme Expression Systems

To pinpoint the specific UGT isoforms responsible for the glucuronidation of 1-hydroxypyrene, researchers utilize recombinant enzyme expression systems. criver.com In these systems, individual human UGT enzymes are expressed in host cells, such as insect cells (e.g., Sf9) or bacteria, allowing for the study of their substrate specificity and kinetics in isolation. bioivt.comnih.gov

Research using this approach has identified several UGT isoforms that catalyze the formation of this compound. Specifically, recombinant human UGT1A6, UGT1A7, and UGT1A9 have been shown to be active in this biotransformation. researchgate.netnih.gov Kinetic analyses of these recombinant enzymes have revealed distinct Km values for 1-hydroxypyrene, with UGT1A9 exhibiting the highest affinity (lowest Km). researchgate.netnih.gov This suggests that UGT1A9 may play a significant role in the glucuronidation of 1-hydroxypyrene at low substrate concentrations.

Kinetic Parameters of Recombinant Human UGT Isoforms for 1-Hydroxypyrene

| Recombinant UGT Isoform | Km (µM) | Reference |

|---|---|---|

| UGT1A6 | 45 | researchgate.netnih.gov |

| UGT1A7 | 12 | researchgate.netnih.gov |

| UGT1A9 | 1 | researchgate.netnih.gov |

These in vitro and ex vivo models are crucial for elucidating the enzymatic mechanisms underlying the formation of this compound. The data generated from these systems contribute to a better understanding of how the human body processes and eliminates potentially harmful environmental contaminants like pyrene.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Hydroxypyrene D Glucuronide

Sample Pre-treatment and Extraction Protocols

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of subsequent analyses. For 1-Hydroxypyrene-D-Glucuronide, several extraction techniques are employed, each with its own set of optimized conditions.

Liquid-liquid extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. In the analysis of this compound, LLE can be optimized to achieve efficient extraction from aqueous samples like urine.

A study established a method for determining this compound in human urine using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), where the urine sample was initially extracted with ethyl acetate (B1210297). nih.gov Following this, 0.2 mL of the resulting aqueous phase was diluted to 1.0 mL with 5 mmol/L ammonium (B1175870) acetate before being injected for analysis. nih.gov This procedure demonstrates a straightforward LLE approach, where the choice of an appropriate organic solvent and subsequent dilution are key optimization steps.

General principles of LLE involve selecting a solvent that has a high affinity for the target analyte and is immiscible with the sample matrix. youtube.com The pH of the aqueous phase can also be adjusted to optimize the partitioning of the analyte into the organic phase. Vigorous mixing is required to maximize the surface area between the two phases and facilitate the transfer of the analyte, followed by a separation step, typically using a separatory funnel, to collect the solvent layer containing the analyte. youtube.comyoutube.com

Solid-phase extraction (SPE) is a widely adopted technique for the pre-treatment of complex samples due to its efficiency, selectivity, and potential for automation. nih.govcolab.ws The development of SPE methods for this compound from matrices like urine involves the careful selection of the sorbent material and elution solvents.

Several studies have highlighted the use of reversed-phase SPE cartridges, such as C18 and Oasis HLB (Hydrophilic-Lipophilic Balanced), for the extraction of pyrene (B120774) metabolites. researchgate.netnih.govcolab.wsnih.gov For instance, a rapid method for analyzing pyrene metabolites, including this compound, utilizes SPE with a phenyl-modified reverse-phase column. nih.govcolab.ws Another method for determining this compound in urine employs an OASIS PRiME HLB column for extraction, with the eluent being directly injected into the HPLC system. researchgate.net

The development of an SPE method involves several key steps:

Conditioning: The sorbent is prepared by passing a solvent, typically methanol (B129727) followed by water, to activate the stationary phase.

Loading: The sample is passed through the cartridge, and the analyte of interest is retained on the sorbent.

Washing: Interfering substances are removed by washing the cartridge with a solvent that does not elute the analyte.

Elution: The analyte is recovered from the sorbent using a small volume of a strong solvent.

To assess the total exposure to pyrene, it is often necessary to measure the sum of all its metabolites, including the conjugated forms. nih.govelsevier.com Enzymatic deconjugation, typically using β-glucuronidase, is a common strategy to hydrolyze this compound back to its parent metabolite, 1-hydroxypyrene (B14473), prior to analysis. nih.govelsevier.comresearchgate.net

The efficiency of this enzymatic hydrolysis is dependent on several factors, including the source of the enzyme, pH, temperature, and incubation time. researchgate.netmdpi.com Enzymes from various sources, such as Helix pomatia, bovine liver, and recombinant sources like E. coli, are used. mdpi.com For example, digestion with β-glucuronidase allows the resulting 1-hydroxypyrene to be co-chromatographed with an authentic standard for identification. nih.gov

Research has shown that increasing the enzyme concentration can significantly improve the efficiency of glucuronide hydrolysis. researchgate.net Some methods achieve effective deconjugation in as little as two hours. chromsystems.com Recombinant β-glucuronidases have demonstrated efficient and rapid hydrolysis, with some showing over 90% cleavage of various glucuronide metabolites within 5 minutes at a range of temperatures. mdpi.com The choice of enzyme and reaction conditions is critical for ensuring complete hydrolysis and accurate quantification of the total pyrene metabolite concentration. For instance, β-glucuronidase/arylsulfatase from Helix Pomatia may require longer incubation times (up to 24 hours) at 40–55 °C for optimal efficiency. mdpi.com

Chromatographic Separation Techniques for Resolution of this compound

Chromatographic techniques are central to the separation and quantification of this compound from other urinary components and pyrene metabolites. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most commonly employed methods. nih.govnih.govresearchgate.netnih.govcolab.wsresearchgate.netcdc.govpjmhsonline.com

HPLC is a robust and versatile technique for the analysis of this compound. nih.govnih.govcolab.wsresearchgate.netcdc.govpjmhsonline.com The choice of the stationary phase (the column) is critical for achieving the desired separation.

Reversed-phase columns, particularly C18, are widely used for the separation of pyrene metabolites. nih.govcdc.govpjmhsonline.com A C18 column with a gradient elution system can effectively separate this compound. nih.gov In addition to C18, other stationary phases have been successfully employed. For instance, a phenyl-modified reverse-phase column has been used in a rapid method that allows for the baseline separation of this compound, its sulfate (B86663) conjugate, and free 1-hydroxypyrene in a single analysis. nih.govcolab.ws This method utilizes an acidic buffer and an acetonitrile (B52724) gradient elution system. nih.govcolab.ws

The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is also crucial for optimizing the separation. nih.govcolab.wsnih.gov Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used depending on the complexity of the sample and the required resolution. nih.govchromsystems.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte | 1-Hydroxypyrene | 1-Hydroxypyrene | This compound |

| Column | C18 | XBridge C18 (150 x 4.6 mm, 5 µm) | ZORBAX Extend-C18 (150 x 2.1 mm i.d., 5 µm) |

| Mobile Phase | Acetonitrile/Water | Water:Methanol (12:88 v/v) | Gradient with 0.01% NH4OH in water and methanol |

| Detection | Fluorescence | UV (250 nm) | Tandem Mass Spectrometry (MS/MS) |

| Flow Rate | Not Specified | 1.2 mL/min | 0.2 mL/min |

| Run Time | ~16 minutes | 3 minutes | Not Specified |

| Reference | pjmhsonline.com | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Efficiency

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than conventional HPLC. cdc.gov This results in significantly improved resolution, higher sensitivity, and faster analysis times. researchgate.netcdc.gov

A simple and sensitive UHPLC method coupled with fluorescence detection (FLD) has been developed for the analysis of this compound in urine. researchgate.net This method employs an ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) with an isocratic mobile phase of methanol and 1.5% formic acid in water (60:40, v/v). researchgate.net The entire analysis can be completed within 8 minutes. researchgate.net

Another UHPLC method, combined with tandem mass spectrometry (UPLC-MS/MS), provides a rapid and sensitive approach for determining this compound in human urine. nih.gov This method uses a C18 column with a gradient elution and has a detection limit of 0.015 ng/mL. nih.gov The use of an internal standard, 1-OHP-d9-G, enhances the precision of the measurement. nih.gov

The enhanced efficiency of UHPLC makes it particularly suitable for high-throughput analysis of large numbers of samples, which is often required in biomonitoring studies.

| Parameter | Value |

| Analyte | This compound |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Methanol–1.5% formic acid water (60:40, v:v) |

| Flow Rate | 0.2 mL/min |

| Detection | Fluorescence (Excitation: 338 nm, Emission: 379 nm) |

| Linearity Range | 0.010 to 5.0 ng/mL |

| Limit of Detection (LOD) | 0.0032 ng/mL |

| Limit of Quantification (LOQ) | 0.010 ng/mL |

| Intra-day Precision | 1.68% (at 0.010 ng/mL), 4.98% (at 5.0 ng/mL) |

| Inter-day Precision | 1.81% (at 0.010 ng/mL), 5.00% (at 5.0 ng/mL) |

| Recoveries | 91.9–109% |

| Reference | researchgate.net |

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of pyrene metabolites. nih.govelsevier.com However, due to the low volatility and polar nature of 1-OHPG, direct analysis by GC is not feasible. Therefore, a crucial prerequisite for GC-based analysis is a chemical derivatization step to convert the non-volatile glucuronide into a more volatile and thermally stable compound. nih.govelsevier.com

A common approach involves the enzymatic hydrolysis of 1-OHPG to its aglycone, 1-hydroxypyrene (1-OHP), using β-glucuronidase. nih.govelsevier.com The resulting 1-OHP is then derivatized. For instance, trimethylsilyl (B98337) (TMS) derivatives can be formed, which are amenable to GC analysis. nih.govelsevier.com This method allows for the independent detection of both 1-hydroxypyrene and glucuronic acid as their derivatized products, confirming the identity of the original metabolite. nih.govelsevier.com

While effective, GC-MS methods for 1-OHPG analysis can be limited by complicated sample workup protocols, including the necessary hydrolysis and derivatization steps, which can be time-consuming and introduce potential bias. acs.org Nevertheless, GC-MS remains a valuable confirmatory technique in the identification and analysis of pyrene metabolites. nih.govelsevier.com

Sensitive Detection and Quantification Approaches

To achieve the low detection limits required for biomonitoring of environmental and occupational exposures, highly sensitive detection methods are employed in conjunction with chromatographic separation.

Fluorescence detection (FLD) is a highly sensitive and selective technique for the quantification of fluorescent compounds like 1-OHPG. The principle of FLD is based on the excitation of the analyte at a specific wavelength and the subsequent measurement of the emitted light at a longer wavelength. This intrinsic property of the pyrene moiety makes FLD a suitable method for its detection. nih.govelsevier.com

Significantly, 1-OHPG is approximately five times more fluorescent than its deconjugated form, 1-hydroxypyrene. nih.govoup.com This enhanced fluorescence provides a more sensitive biomarker for assessing pyrene exposure. nih.govoup.com High-performance liquid chromatography (HPLC) coupled with FLD is a commonly used method for the direct measurement of 1-OHPG in urine samples. researchgate.net This approach often involves a column-switching technique to clean up the sample and a C18 column for separation. thaiscience.info

Synchronous fluorescence spectroscopy (SFS) is a variation of FLD that has also been successfully applied. nih.govelsevier.com In SFS, a constant wavelength difference is maintained between the excitation and emission monochromators during the scan. This technique can produce characteristic fluorescence spectra for the pyrene moiety, aiding in its identification. nih.govelsevier.com

Below is a table summarizing typical parameters for the fluorescence detection of pyrene metabolites.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Pyrene Metabolites/Conjugates | 346 | 384 | researchgate.net |

| Parent Pyrene | 333 | 384 | researchgate.net |

| 1-Hydroxypyrene | ~355 | ~388 | researchgate.net |

This interactive table provides a summary of typical excitation and emission wavelengths used for the fluorescence detection of pyrene and its metabolites.

Mass spectrometry (MS) has become an indispensable tool for the analysis of 1-OHPG due to its high selectivity and sensitivity, which allows for both structural confirmation and precise quantification at very low concentrations. researchgate.netnih.gov MS-based methods, particularly when coupled with liquid chromatography (LC), offer significant advantages over conventional techniques. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 1-OHPG. researchgate.netnih.gov In ESI-MS, the analyte in solution is sprayed into a fine aerosol, and a strong electric field is applied, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of ions into the gas phase.

For the analysis of 1-OHPG, ESI is typically operated in the negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. nih.govnih.gov This approach allows for the direct measurement of the intact glucuronide conjugate without the need for prior hydrolysis. nih.gov The sensitivity of ESI can be influenced by the mobile phase composition; for instance, the addition of a small amount of ammonium hydroxide (B78521) can reduce interfering peaks from urine samples. To further enhance the ionization efficiency and, consequently, the MS response, chemical derivatization can be employed. For example, derivatizing the hydroxyl group of 1-OHP with dansyl chloride has been shown to increase the ESI response by at least 200-fold. researchgate.net

Atmospheric pressure chemical ionization (APCI) is another atmospheric pressure ionization technique that can be used for the analysis of 1-OHPG. In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by corona discharge. This process typically involves proton transfer reactions, leading to the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. nih.govdss.go.th

APCI is suitable for a wide range of compounds, including both polar and nonpolar substances, and generally produces parent molecular ions with minimal fragmentation. nih.gov While ESI is more commonly reported for the direct analysis of 1-OHPG, LC-APCI-MS/MS has been successfully developed for the simultaneous analysis of urinary 1-OHP and other hydroxylated PAHs after enzymatic hydrolysis. nih.gov This indicates the applicability of APCI for the analysis of pyrene metabolites.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity for the quantification of 1-OHPG. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated 1-OHPG molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and interferences, allowing for highly accurate quantification at very low levels.

For the analysis of 1-OHPG, LC-MS/MS methods often utilize ESI in the negative ion mode. nih.gov The selection of specific precursor-to-product ion transitions enhances the specificity of the assay. A deuterated form of 1-OHPG is often used as an internal standard to improve the precision of the measurement. nih.gov The high throughput and sensitivity of LC-MS/MS make it an optimal platform for large-scale biomonitoring studies. acs.org

The table below summarizes key parameters for the MS/MS analysis of 1-OHPG.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| This compound | Not specified | Not specified | Negative ESI | nih.gov |

| 1-Hydroxypyrene (after derivatization with dansyl chloride) | Not specified | 171 | Positive ESI | researchgate.net |

This interactive table summarizes key parameters for the tandem mass spectrometry analysis of this compound and its derivatized form.

Mass Spectrometry (MS) Based Methods for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy and resolution, enabling the precise identification and quantification of analytes in complex mixtures. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), HRMS provides a powerful tool for analyzing this compound and other related metabolites.

The primary advantage of HRMS is its ability to distinguish between isobaric interferences—compounds that have the same nominal mass but different elemental compositions. By providing a high-resolution mass measurement, HRMS can confirm the elemental formula of the target analyte, significantly increasing the confidence in its identification. While many studies utilize standard gas chromatography-mass spectrometry (GC-MS) for the analysis of 1-hydroxypyrene after a hydrolysis step nih.gov, the application of high-resolution GC/MS (HRGC/HRMS) has been established for the analysis of various hydroxylated PAHs, confirming its applicability for achieving high specificity and sensitivity researchgate.net. The direct analysis of the glucuronide conjugate by LC-HRMS is also feasible and advantageous as it eliminates the need for the enzymatic hydrolysis step, reducing sample preparation time and potential variability.

Electrochemical Detection (ECD) Considerations

Electrochemical detection represents a sensitive and cost-effective alternative for the quantification of PAH metabolites. nih.gov This technique relies on the electrochemical activity of the analyte, specifically the hydroxyl group present in 1-hydroxypyrene. nih.gov Therefore, for the analysis of this compound, an initial hydrolysis step to yield the electroactive 1-hydroxypyrene is typically required. nih.gov

The core of an electrochemical sensor consists of a three-electrode system: a working electrode, a reference electrode, and a counter electrode. youtube.com The working electrode is often modified with novel nanomaterials to enhance sensitivity and selectivity. For instance, a sensor constructed with polyamidoamine (PAMAM)-regulated chromium-centered metal-organic framework nanoparticles and graphene oxide has been developed for 1-hydroxypyrene detection. nih.govresearchgate.net In this system, 1-hydroxypyrene is first electro-oxidized to diquinonepyrene at the working electrode; the subsequent reduction of this species generates a measurable current that is proportional to the concentration of 1-hydroxypyrene. nih.govyoutube.com This approach has demonstrated a good linear relationship in the range of 0.1–6.0 μM, with a calculated detection limit of 0.075 μM. nih.govresearchgate.net The development of such sensors provides a promising avenue for rapid and low-cost analysis. nih.gov

Method Validation and Quality Control in this compound Analysis

To ensure that analytical results are reliable and fit for purpose, methods must undergo rigorous validation. This process establishes the performance characteristics of the method and includes the assessment of detection limits, specificity, accuracy, precision, and robustness. juniperpublishers.com

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.comnih.gov These parameters are crucial for methods intended to measure low levels of environmental exposure. They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com

Different analytical methods exhibit varying LODs and LOQs for this compound or its deconjugated form, 1-hydroxypyrene. For example, a sensitive Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FLD) method for this compound reported an LOD of 0.015 ng/mL and an LOQ of 0.051 ng/mL. researchgate.net Methods involving GC-MS after derivatization have achieved even lower detection limits for related hydroxylated PAHs, with LODs ranging from 0.1 to 0.5 pg/mL and LOQs from 0.5 to 2.0 pg/mL. researchgate.net The specific matrix being analyzed, such as water or urine, also influences these limits. europa.eumdpi.com

Table 1: Examples of LOD and LOQ for 1-Hydroxypyrene Metabolites by Various Methods

| Analyte | Method | Matrix | LOD | LOQ | Reference |

| This compound | UPLC-FLD | Urine | 0.015 ng/mL | 0.051 ng/mL | researchgate.net |

| Hydroxylated PAHs | GC-MS | Plasma/Urine | 0.1 - 0.5 pg/mL | 0.5 - 2.0 pg/mL | researchgate.net |

| 1-Hydroxypyrene | Electrochemical Sensor | PBS | 0.075 µM | Not Reported | nih.govresearchgate.net |

| Hydroxylated PAHs | GC-MS | Urine | 0.5 - 19.4 µg/L | Not Reported | mdpi.com |

Assessment of Specificity, Selectivity, and Matrix Effects

Specificity and selectivity refer to the ability of an analytical method to measure the target analyte without interference from other components in the sample, such as metabolites, endogenous substances, or other contaminants. nih.gov The matrix effect, a common challenge in bioanalysis, describes the influence of co-eluting, un-analyzed components of the sample matrix on the ionization and measurement of the target analyte.

Sample preparation is a critical step in ensuring selectivity and minimizing matrix effects. The use of immunoaffinity chromatography (IAC) for sample cleanup has proven highly effective. nih.gov When IAC purification is coupled with HPLC, it produces clear chromatograms with no significant interfering peaks adjacent to the this compound peak, allowing for easy quantification. nih.gov In contrast, simpler HPLC methods without such selective purification can suffer from numerous interfering peaks that complicate analysis. nih.gov The use of stable isotope-labeled internal standards is another key strategy to compensate for matrix effects and improve quantitative accuracy. researchgate.net

Evaluation of Accuracy, Precision, and Reproducibility

Accuracy, precision, and reproducibility are fundamental performance characteristics of any quantitative method. Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked samples. Precision describes the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses. researchgate.netresearchgate.net

Validated methods for this compound demonstrate high levels of accuracy and precision. A UPLC-FLD method showed excellent spiked recoveries ranging from 79.4% to 106% in urine samples. researchgate.net The same study reported an intra-day precision of 4.3% and an inter-day precision of 6.7%. researchgate.net Another study using GC-MS for related metabolites found accuracies in the range of 91.7% to 108.4%, with intra- and inter-day precisions between 2.3% and 12.4%. researchgate.net

Table 2: Accuracy and Precision Data for 1-Hydroxypyrene Metabolite Analysis

| Method | Parameter | Value | Reference |

| UPLC-FLD | Accuracy (Spiked Recovery) | 79.4% - 106% | researchgate.net |

| Intra-day Precision (RSD) | 4.3% | researchgate.net | |

| Inter-day Precision (RSD) | 6.7% | researchgate.net | |

| GC-MS | Accuracy | 91.7% - 108.4% | researchgate.net |

| Intra-day & Inter-day Precision (RSD) | 2.3% - 12.4% | researchgate.net | |

| Electrochemical Sensor | Accuracy (Spiked Recovery) | 91.8% - 108% | nih.gov |

Robustness and Inter-laboratory Comparison Studies

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. juniperpublishers.com Inter-laboratory comparison studies are essential for establishing the broader applicability and reproducibility of an analytical method across different laboratories and operators. nih.gov

A comparative study evaluated three different methods for analyzing this compound in urine: a direct HPLC method, an IAC-Synchronous Fluorescence Spectroscopy (SFS) method, and an IAC-HPLC method. nih.gov The results showed a good correlation between the different analytical approaches, with correlation coefficients ranging from 0.805 to 0.915. nih.gov Specifically, the correlation coefficient between the IAC-HPLC and IAC-SFS methods was 0.915, while the correlation between IAC-HPLC and the direct HPLC method was 0.844. nih.gov Such studies demonstrate that despite differences in instrumentation and specific procedures, different validated methods can yield comparable results, supporting the use of this biomarker in large-scale human biomonitoring studies. researchgate.netnih.gov The ability to transfer methods between laboratories is a key aspect of a robust analytical procedure. juniperpublishers.com

Ecological and Environmental Applications of 1 Hydroxypyrene D Glucuronide As a Biomarker

Utility in Assessing Polycyclic Aromatic Hydrocarbon Exposure in Wildlife

The biotransformation of PAHs occurs in many organisms, where they are metabolized into more water-soluble compounds for excretion. mdpi.com 1-Hydroxypyrene-D-Glucuronide is a major detoxification product, and its presence in wildlife is a direct indicator of recent PAH exposure. nih.govnih.gov This makes it a highly effective biomarker for monitoring the health of ecosystems and the impact of anthropogenic pollution on animal populations.

In aquatic environments, fish and invertebrates are in direct and continuous contact with contaminants present in water and sediment. Fish effectively metabolize PAHs in their liver, concentrating metabolites like 1-OHP in their bile before excretion. mdpi.com Consequently, the analysis of biliary 1-OHP is a widely accepted method for assessing PAH exposure in fish. mdpi.comnih.gov Studies have demonstrated that 1-OHP is often the most abundant PAH metabolite in fish bile, sometimes accounting for up to 76% of the total metabolites. mdpi.comnih.gov

Research on the European eel (Anguilla anguilla) and chub (Leuciscus cephalus) has shown that biliary 1-OHP concentrations are significantly higher in specimens from polluted rivers compared to those from cleaner sites. mdpi.comnih.gov Similarly, invertebrates like the marine polychaete Nereis diversicolor have been studied to assess PAH exposure in marine sediments. au.dknih.gov In these worms, this compound was identified as the major phase II metabolite, demonstrating its utility as a biomarker in invertebrates as well. nih.gov The analysis of these metabolites provides a time-integrated measure of bioavailable PAHs in the aquatic ecosystem. au.dk

Table 1: Biomonitoring of PAH Exposure in Aquatic Organisms using 1-Hydroxypyrene (B14473) (1-OHP)

| Species | Organism Type | Exposure/Location | Key Findings | Reference(s) |

|---|---|---|---|---|

| Chub (Leuciscus cephalus) | Fish | Svitava and Svratka rivers, Czech Republic | Biliary 1-OHP levels were significantly higher in fish from downstream locations near an industrial city (up to 169.2 ng/mg protein) compared to upstream sites. | mdpi.comnih.gov |

| Marine Polychaete (Nereis diversicolor) | Invertebrate | Laboratory exposure to pyrene (B120774) and other PAHs | A positive correlation was found between total PAH concentrations in tissues and 1-OHP levels, confirming its suitability as a biomarker for total PAH exposure. | au.dknih.govresearchgate.net |

| European Eel (Anguilla anguilla) | Fish | UK Estuaries | Bile metabolites of PAHs, including 1-OHP, were successfully used to assess exposure in eels from various estuaries. | nih.gov |

| Dungeness Crab (Cancer magister) | Invertebrate | Not specified | 1-hydroxypyrene has been used as a suitable indicator for PAH exposure in this species. | au.dk |

The use of this compound as a biomarker in terrestrial wildlife is less documented than in aquatic or human studies. However, the principles of metabolic detoxification are similar across many species. The terrestrial isopod Porcellio scaber has been identified as a species where 1-hydroxypyrene can be used as a suitable indicator for PAH exposure, extending the biomarker's applicability from aquatic to terrestrial invertebrates. au.dkresearchgate.net For terrestrial mammals and birds, surveillance relies on the successful collection of appropriate biological matrices, which can be challenging in the wild. The analytical methods developed for human and laboratory animal studies are directly transferable, provided that non-invasive samples can be obtained.

Effective wildlife monitoring requires sampling methods that minimize disturbance and harm to the animals. nih.govmdpi.com Non-invasive sampling has become a cornerstone of modern ecological research, allowing for the collection of valuable data without capturing or handling the animals. nih.govcore.ac.uk

For the analysis of this compound and other metabolites, the most suitable non-invasive samples include:

Feces: Fecal samples are widely used for monitoring various health parameters in wildlife, including exposure to environmental contaminants. mdpi.com They can be collected to analyze for parent PAHs and their metabolites.

Urine: As demonstrated extensively in human studies, urine is the primary matrix for excreted PAH metabolites like this compound. elsevier.comnih.gov Collecting urine from wild animals can be achieved through methods like snow-tracking or by placing collection devices in areas frequented by the target species.

Hair and Feathers: These tissues can accumulate certain contaminants over time and have been used to detect pollutants in a range of mammals and birds. mdpi.com

The development of genetic non-invasive sampling (gNIS) techniques, which retrieve DNA from sources like feces, hair, or even environmental DNA (eDNA) from soil and water, can complement contaminant studies by identifying the species and even the individual that deposited the sample. core.ac.uk

Environmental Surveillance and Risk Assessment Frameworks

This compound serves as a key component in environmental surveillance programs designed to assess the impact of PAHs. researchgate.net By measuring this biomarker in local wildlife, authorities can gain insight into the bioavailability and biological effects of PAHs in a given area, which is a critical part of a comprehensive risk assessment framework. nih.gov

Biomonitoring using this compound is a powerful method for assessing contamination at industrial sites, brownfields, and areas affected by spills or urban runoff. researchgate.netmdpi.com Instead of relying solely on measurements of contaminants in environmental media like soil or water, analyzing the metabolites in organisms living on the site provides a more biologically relevant measure of exposure. mdpi.com This approach helps to identify areas where contaminants are not only present but are also being actively taken up by the local fauna. For instance, monitoring 1-OHP in fish bile provides a direct assessment of the bioavailable fraction of PAHs in aquatic systems, reflecting pollution levels in both the water column and bottom sediments. mdpi.comnih.govnih.gov This biological data can be used to map contamination hotspots and prioritize areas for remediation. researchgate.net

Numerous studies have sought to establish a quantitative link between the concentration of PAHs in the environment and the levels of 1-OHP in exposed organisms. A positive correlation between environmental PAH levels (in sediment, water, or air) and biomarker concentrations in wildlife has been observed in many, though not all, studies. au.dknih.govresearchgate.net

In a study of chub from the Svitava and Svratka rivers, a positive but not statistically significant correlation was found between biliary 1-OHP and PAH content in sediment and in semi-permeable membrane devices (SPMDs) used to sample water. mdpi.comnih.gov Another study on the polychaete Nereis diversicolor found a positive and significant correlation between the total PAHs in the organism's tissues and 1-OHP concentrations. au.dknih.gov Similarly, a study on adults living near a petrochemical complex showed that urinary 1-OHP levels were significantly correlated with the concentration of airborne pyrene, among other PAHs. researchgate.net These findings support the use of 1-OHP as a reliable proxy for environmental PAH loads, reflecting the cumulative exposure from all routes. nih.gov

Table 2: Correlation between Environmental PAH Levels and Biliary 1-Hydroxypyrene (1-OHP) in Fish

| Study Location | Environmental Matrix | Environmental PAH Concentration | Biliary 1-OHP Concentration | Observed Correlation | Reference(s) |

|---|---|---|---|---|---|

| Svitava & Svratka Rivers, Czech Republic | Sediment & SPMD (Water) | Sediment: 1.5 - 26.0 mg/kg; SPMD: 19.4 - 65.4 ng/L | 64.1 - 169.2 ng/mg protein | Positive, but not statistically significant. | mdpi.comnih.govnih.gov |

| Bílina River, Czech Republic | Passive Samplers (Water) | 7.9 - 172.0 ng/L | Not specified | Positive, but not statistically significant (r=0.8). | researchgate.net |

| Mailiao, Taiwan (Human Study) | Air (PM2.5) | Pyrene: increase of 0.01 ng/m³ | Increase of 20% in urinary 1-OHP | Statistically significant positive correlation. | researchgate.net |

Influencing Factors on Biomarker Levels in Environmental Contexts

The reliability of 1-OHPG as a biomarker is underscored by understanding the factors that can alter its concentration within an organism. These can be broadly categorized into biotic factors, inherent to the organism itself, and abiotic factors, which relate to the surrounding environment. Furthermore, the specifics of the exposure, such as its duration and the concentration of the contaminant, play a crucial role in experimental settings.

Biotic Factors: Species, Age, Sex, Health Status

The intrinsic biological characteristics of an organism are pivotal in determining its response to PAH exposure.

Species: Different aquatic species exhibit varied capacities to metabolize pyrene. For instance, studies on marine fish have shown that species like the starry flounder (Platichthys stellatus) have a significantly higher capacity to metabolize benzo[a]pyrene (B130552), a related PAH, compared to coho salmon (Oncorhynchus kisutch). nih.gov This is attributed to differences in the activity of liver enzymes responsible for detoxification. nih.gov In the marine polychaete Nereis diversicolor, 1-hydroxypyrene and its glucuronide conjugate were identified as the primary metabolites of pyrene, highlighting the importance of this pathway in invertebrates. researchgate.net The choice of a suitable organism for biomonitoring is therefore a critical step, with amphipods also being considered excellent bioindicators due to their widespread presence and responsiveness to various contaminants. mdpi.com

Age: The life stage of an organism can influence its metabolic activity. For example, juvenile fish may have different metabolic rates compared to adults, potentially leading to different concentrations of 1-OHPG for the same exposure level. researchgate.net Research on juvenile English sole (Parophrys vetulus) indicated they had a much higher level of benzo[a]pyrene binding to hepatic DNA compared to adults, suggesting a higher metabolic activation of PAHs in younger fish. nih.gov

Sex: Sexual differences in metabolism and physiology can also lead to variations in biomarker levels. Some studies on children have noted that males tend to have higher concentrations of 1-hydroxypyrene (1-OHP), the precursor to 1-OHPG, than females, although this is not always a statistically significant finding in all populations. nih.gov In coke oven workers, sex-stratified analysis revealed that female workers were more susceptible to the effects of PAHs on certain blood parameters, with a notable increase in neutrophil-to-lymphocyte ratio and platelet-to-lymphocyte ratio in relation to 1-OHP levels. nih.gov

Abiotic Factors: Temperature, Salinity, pH, Co-contaminants

The physical and chemical properties of the aquatic environment play a significant role in the bioavailability of PAHs and the physiological state of organisms.

Temperature: As a key regulator of metabolic rate in poikilothermic (cold-blooded) animals like fish and invertebrates, temperature can significantly affect the rate of pyrene metabolism. nih.gov Research on the amphipod Monoporeia affinis has shown that increased temperatures can modify biomarker responses to contaminants. mdpi.com The influence of temperature on the in vitro binding of benzo[a]pyrene to DNA has been a key parameter in optimizing experimental conditions for fish liver enzymes. nih.gov

Salinity: In estuarine and marine environments, salinity can influence the physiological state of organisms and the bioavailability of contaminants. Studies on Monoporeia affinis have indicated that salinity can significantly alter some biomarker responses to pollutants. mdpi.com

pH: The pH of the water can affect the chemical form and bioavailability of pollutants. nih.gov The internal pH of an organism is tightly regulated, and external pH fluctuations can cause stress, potentially impacting metabolic processes, including the detoxification of PAHs. nih.gov The optimization of pH is a critical factor in in vitro studies of PAH metabolism by fish liver enzymes. nih.gov

Co-contaminants: Aquatic environments are often contaminated with a mixture of pollutants. The presence of other chemicals, such as other PAHs or heavy metals, can induce or inhibit the enzymes responsible for pyrene metabolism. This can lead to either an increase or a decrease in 1-OHPG levels, complicating the interpretation of biomarker data. mdpi.com For example, exposure to microplastics, which can act as vectors for PAHs like benzo[a]pyrene, has been shown to cause synergistic harmful effects in the marine polychaete Hediste diversicolor. nih.gov

Exposure Duration and Dose-Response Relationships in Experimental Exposures (non-human)

To validate and calibrate the use of 1-OHPG as a biomarker, controlled laboratory experiments are essential. These studies help to establish clear relationships between the amount of exposure and the biological response.

Exposure Duration: The length of time an organism is exposed to pyrene will affect the concentration of 1-OHPG. Short-term, acute exposures may result in a rapid increase and subsequent decline in the biomarker, while chronic, long-term exposure may lead to a sustained, elevated level. The half-life of 1-hydroxypyrene is reported to be between 6 and 35 hours, indicating it is a good measure of recent exposure. nih.govresearchgate.net

Dose-Response Relationships: A fundamental principle of toxicology, the dose-response relationship describes how the magnitude of the biological response is related to the magnitude of the exposure. Numerous laboratory studies have demonstrated a positive correlation between the levels of PAH exposure and the concentration of biliary PAH metabolites in fish. mdpi.com For instance, a study on the marine polychaete Nereis diversicolor found a positive correlation between the total PAH concentration in their tissues and the concentration of 1-hydroxypyrene after five days of exposure. researchgate.net This relationship is crucial for using 1-OHPG not just to indicate exposure, but also to estimate the extent of that exposure.

The following table presents data from a field study on chub (Leuciscus cephalus L.) from the Svitava and Svratka rivers, illustrating the correlation between environmental contamination and biomarker levels.

| Sampling Location | Mean 1-OHP in Fish Bile (ng/mg protein) | Sum of PAHs in Sediment (µg/g dry mass) |

| Bílovice nad Svitavou | 64.1 ± 31.4 | - |

| Kníničky | 98.4 ± 66.1 | - |

| Svitava before junction | 130.4 ± 83.8 | - |

| Židlochovice | 131.2 ± 90.2 | - |

| Svratka before junction | 139.9 ± 66.2 | - |

| Rajhradice | 152.2 ± 79.7 | 17.1 |

| Modřice | 169.2 ± 99.7 | - |

| Data sourced from Blahova et al., 2008 and Modra et al., 2009. nih.govresearchgate.netnih.gov |

This data demonstrates a clear trend where fish from locations with higher suspected industrial and agricultural pollution, such as Rajhradice and Modřice, exhibit significantly higher concentrations of 1-OHP in their bile. mdpi.comresearchgate.netnih.gov A significant positive correlation was found between the level of 1-OHP and the sum of PAHs in sediment when samples were collected in the same month. nih.gov

Mechanistic Insights into the Biological Fate and Disposition of 1 Hydroxypyrene D Glucuronide

Excretion and Elimination Routes of Glucuronidated Metabolites

The elimination of 1-Hydroxypyrene-D-Glucuronide from the body is primarily achieved through two major pathways: biliary and renal excretion. The relative contribution of each pathway can vary depending on several factors, including the organism and exposure levels.

Biliary Excretion Mechanisms

Biliary excretion represents a significant route for the elimination of this compound and other glucuronidated metabolites of PAHs. Following its formation in the liver, this compound is actively transported across the canalicular membrane of hepatocytes into the bile.

Research in animal models has provided quantitative insights into the importance of this pathway. For instance, a study in rats demonstrated that following administration of pyrene (B120774), a greater percentage of the dose was recovered in the bile as 1-hydroxypyrene (B14473) compared to the urine. nih.gov Specifically, after intravenous injection, biliary excretion accounted for 6.5% to 9.5% of the dose, while urinary excretion ranged from 1.7% to 3.2%. nih.gov A similar trend was observed after oral administration, with 7.9% to 10.9% of the dose found in bile and 2.6% to 3.3% in urine. nih.gov This indicates that for 1-hydroxypyrene and its conjugates, the biliary route is a predominant elimination pathway in this model.

The mechanism underlying the biliary excretion of glucuronidated compounds involves active transport systems, which are discussed in more detail in section 5.2.1.

Renal Excretion Pathways

While biliary excretion is a major route, renal elimination also plays a crucial role in clearing this compound from the body. This is evidenced by the detection of this compound as a major pyrene metabolite in human urine. nih.gov The process of renal excretion involves a combination of glomerular filtration and active tubular secretion.

Glomerular filtration allows for the passage of small molecules from the blood into the filtrate in the kidney's glomerulus. However, for compounds that are bound to plasma proteins, active tubular secretion is a more critical process. This active transport, mediated by specific transporters in the proximal tubules of the kidney, facilitates the movement of organic anions like this compound from the blood into the tubular fluid, which ultimately becomes urine. The transporters involved in this process are further elaborated in section 5.2.2.

Role of Transporters in this compound Disposition

The disposition of this compound is heavily reliant on the function of various membrane transporters that mediate its movement across cellular barriers in the liver and kidneys.

ATP-Binding Cassette (ABC) Transporters

The ATP-Binding Cassette (ABC) family of transporters are crucial for the efflux of a wide range of substances from cells, including drug metabolites. A key member of this family involved in the biliary excretion of glucuronidated compounds is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2.

MRP2 is located on the apical membrane of hepatocytes and actively pumps glucuronide and glutathione (B108866) conjugates into the bile against a concentration gradient. nih.gov Studies on the biliary excretion of various glucuronidated drugs have confirmed the essential role of MRP2. nih.gov Given that this compound is a substrate for glucuronidation, it is highly likely that its transport into the bile is mediated by MRP2.

Table 1: Selected ABC Transporters and Their Relevance to Glucuronide Transport

| Transporter | Location | Function | Relevance to this compound |

|---|---|---|---|

| MRP2 (ABCC2) | Apical membrane of hepatocytes | ATP-dependent efflux of glucuronide and glutathione conjugates into bile. | Likely the primary transporter for the biliary excretion of this compound. |

| MRP3 (ABCC3) | Basolateral membrane of hepatocytes | Efflux of glucuronides from the liver back into the bloodstream. | May play a role in the systemic distribution of this compound, especially under conditions of impaired biliary excretion. |

Organic Anion Transporters (OATs)

The renal secretion of this compound is facilitated by Organic Anion Transporters (OATs), which are part of the solute carrier (SLC) family. These transporters are primarily located in the basolateral membrane of the renal proximal tubule cells.

OAT1 (SLC22A6) and OAT3 (SLC22A8) are the major OATs in the human kidney responsible for the uptake of a wide variety of organic anions from the blood into the tubular cells. nih.gov From there, these compounds can be secreted into the tubular lumen for excretion in the urine. As an organic anion, this compound is a probable substrate for OAT1 and OAT3, which would mediate the first step in its active renal secretion.

Table 2: Key Organic Anion Transporters in Renal Excretion

| Transporter | Location | Function | Relevance to this compound |

|---|---|---|---|

| OAT1 (SLC22A6) | Basolateral membrane of renal proximal tubule cells | Uptake of organic anions from the blood into the kidney. | Likely involved in the active renal secretion of this compound. |

| OAT3 (SLC22A8) | Basolateral membrane of renal proximal tubule cells | Uptake of a broad range of organic anions from the blood. | A probable transporter for the renal uptake and subsequent excretion of this compound. |

Interactions with Intestinal Microbiota and Enterohepatic Recirculation

After being excreted into the bile, this compound enters the intestinal lumen. Here, it can be subject to the metabolic activity of the gut microbiota, which can have significant implications for its ultimate fate.

The intestinal microbiota produces a variety of enzymes, including β-glucuronidases. acs.orgresearchgate.netnih.govnih.gov These enzymes are capable of cleaving the glucuronic acid moiety from glucuronidated compounds. acs.orgresearchgate.netnih.govnih.gov This deconjugation process converts this compound back into its less water-soluble precursor, 1-hydroxypyrene.

The regenerated 1-hydroxypyrene can then be reabsorbed from the intestine back into the bloodstream. This process, known as enterohepatic circulation, effectively creates a cycle where the metabolite is returned to the liver for potential re-conjugation or other metabolic transformations. nih.govepa.govwikipedia.orgyoutube.com Enterohepatic circulation can significantly prolong the half-life of xenobiotics and their metabolites in the body, potentially increasing their biological activity and the duration of exposure for various tissues. Studies on other PAHs, such as benzo[a]pyrene (B130552), have demonstrated the occurrence of enterohepatic circulation of their glucuronide and glutathione conjugates. nih.govepa.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-hydroxypyrene |

| Pyrene |

| Benzo[a]pyrene |

| Glucuronic acid |

Microbial Beta-Glucuronidase Activity

Once this compound is excreted from the liver via the bile into the intestinal tract, it encounters a dense and metabolically active community of microorganisms. Certain bacteria within the gut microbiota, including species from the genera Bacteroides, Clostridium, Escherichia, and Ruminococcus, produce extracellular enzymes known as β-glucuronidases. researchgate.netnih.govcovachem.com These enzymes play a critical role in the deconjugation of glucuronidated compounds. researchgate.netcovachem.com

The primary function of microbial β-glucuronidases is to hydrolyze the glucuronic acid moiety from various substrates, including drug-glucuronide conjugates and endogenous compounds. covachem.com This enzymatic cleavage effectively reverses the phase II detoxification process that occurred in the liver. In the case of this compound, microbial β-glucuronidase activity leads to the release of the aglycone, 1-hydroxypyrene, back into the intestinal lumen. acs.orgresearchgate.net The efficiency of this hydrolysis can be influenced by the source of the β-glucuronidase enzyme and the specific reaction conditions. nih.govsigmaaldrich.com For instance, β-glucuronidases from different organisms such as Patella vulgata (limpet), Helix pomatia (snail), and E. coli exhibit varying efficiencies in hydrolyzing different glucuronide substrates. sigmaaldrich.comsigmaaldrich.com

The major metabolite of pyrene found in human urine is 1-hydroxypyrene-O-glucuronide, highlighting the significance of glucuronidation in its excretion. nih.gov The widespread use of β-glucuronidase in analytical methods to measure urinary 1-hydroxypyrene confirms the prevalence of the glucuronidated form and the effectiveness of the enzyme in its hydrolysis. researchgate.netresearchgate.net

Table 1: Bacterial Genera Known to Produce Beta-Glucuronidase

| Bacterial Genus |

| Bacteroides |

| Clostridium |

| Escherichia |

| Ruminococcus |

| Staphylococcus |

| Peptostreptococcus |

| Eubacterium |

This table is illustrative and not exhaustive of all β-glucuronidase-producing bacteria.

Implications for Metabolite Persistence and Re-exposure

The deconjugation of this compound by microbial β-glucuronidases has significant toxicological implications. The newly liberated 1-hydroxypyrene is more lipophilic than its glucuronidated counterpart, allowing it to be readily reabsorbed from the intestinal tract back into the systemic circulation. This process, known as enterohepatic recirculation, effectively increases the biological half-life of 1-hydroxypyrene, leading to its persistence in the body.

Inducible Nature of Enzymes Involved in this compound Formation

The formation of this compound is a two-step process involving phase I and phase II metabolic enzymes. The expression and activity of these enzymes are not static and can be significantly modulated by exposure to xenobiotics, including PAHs themselves. This inducible nature is primarily governed by the activation of specific cellular receptors.

Ah Receptor Activation and CYP Induction

The initial step in the metabolism of pyrene is its oxidation to 1-hydroxypyrene, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly members of the CYP1A subfamily. stami.no The expression of these enzymes is tightly regulated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. stami.nomdpi.com

When a ligand, such as a PAH, enters a cell and binds to the AhR, the receptor-ligand complex translocates to the nucleus. There, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) located in the promoter regions of target genes, including CYP1A1 and CYP1B1. stami.no This binding event initiates the transcription of these genes, leading to increased synthesis of the corresponding enzymes.

Interestingly, while benzo[a]pyrene, a potent carcinogenic PAH, is a strong agonist of the AhR and a powerful inducer of CYP1A1, some studies suggest that pyrene may act as an antagonist of AhR-induced gene expression. acs.orgnih.gov However, pyrene has been shown to activate non-genomic AhR signaling pathways. nih.gov The induction of AhR-dependent genes can also be enhanced by co-exposure to other compounds, such as aromatic amines. springermedizin.de It is important to note that while CYP1A1 expression is a sensitive marker for AhR activation, it is not entirely specific, as some compounds can induce CYP1A1 without directly binding to or activating the AhR in vitro. nih.gov

Nuclear Receptor Regulation of UGT Expression

The second step in the formation of this compound is the conjugation of 1-hydroxypyrene with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The expression of UGTs, like CYPs, is also inducible and regulated by various nuclear receptors.

The human UGT1A locus, which encodes several UGT isoforms, is a key site of this regulation. nih.gov Nuclear receptors such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR) are known to regulate the expression of UGT genes. nih.govescholarship.org These receptors can be activated by a wide range of xenobiotics, leading to an upregulation of UGT expression and an enhanced capacity for glucuronidation.

Specifically, the glucuronidation of 1-hydroxypyrene is catalyzed by several human UGT isoforms, including UGT1A6, UGT1A7, and UGT1A9. nih.govresearchgate.net Research has shown that these isoforms exhibit different affinities for 1-hydroxypyrene, as indicated by their Michaelis-Menten constant (Km) values. nih.govresearchgate.net UGT1A9, in particular, demonstrates a high affinity for 1-hydroxypyrene. nih.govresearchgate.netwikipedia.org The expression of UGT1A9 is regulated by its own promoter, allowing for tissue-specific expression, with high levels found in the liver and kidney. nih.govgenecards.org The inducibility of these UGT isoforms by xenobiotics through nuclear receptor activation ensures an adaptive response to chemical exposures, aiming to facilitate the detoxification and elimination of potentially harmful compounds like 1-hydroxypyrene.

Table 2: Kinetic Parameters of Human UGT Isoforms for 1-Hydroxypyrene Glucuronidation

| UGT Isoform | Apparent Km (µM) |

| UGT1A6 | 45 |

| UGT1A7 | 12 |

| UGT1A9 | 1 |

| Human Liver Microsomes (pooled) | 6.9 - 8.6 |

Data sourced from Luukkanen et al. (2001). nih.govresearchgate.net

Comparative and Evolutionary Perspectives on 1 Hydroxypyrene D Glucuronide Metabolism

Interspecies Differences in Glucuronidation Capacity and Efficiency

The conjugation of 1-hydroxypyrene (B14473) with glucuronic acid is a pivotal Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). However, the capacity and efficiency of this process are not uniform across the animal kingdom, revealing distinct metabolic profiles in different species and classes.

Within mammals, significant diversity exists in the glucuronidation of xenobiotics. Studies comparing liver microsomes from humans, monkeys, pigs, dogs, and rats show species-specific differences in UGT activities. nih.gov For instance, pigs and monkeys have been identified as potentially good models for studying the glucuronidation of certain compounds where UGT1A6 is involved, showcasing similarities to human metabolic pathways. nih.gov

Rodents like rats and hamsters are extensively studied models. Hepatocytes from both hamsters and rats demonstrate a high capacity for metabolizing benzo[a]pyrene (B130552), a related PAH, into water-soluble metabolites, which include glucuronide conjugates. nih.gov Generally, hamster cells exhibit a greater metabolic capability than rat cells. nih.gov This high rate of water-soluble product formation by liver cells is indicative of the liver's primary role in detoxification in these species. nih.gov In guinea pigs, the pattern of PAH metabolite excretion can be altered by diet, suggesting that metabolic pathways are sensitive to external factors. inchem.org

Carnivores can also exhibit unique metabolic patterns. For example, studies on dogs (beagle) suggest they can be a suitable model for certain glucuronidation studies, with metabolite patterns that are relatively close to those of humans for specific substrates. nih.gov These differences across mammalian orders underscore the importance of selecting appropriate animal models in toxicological and metabolic research.

Aquatic and avian species display remarkable diversity in their handling of pyrene (B120774), often reflecting their specific environments and diets.

Aquatic Species: Fish are known to metabolize pyrene, with 1-hydroxypyrene being a major biotransformation product found in their bile. nih.gov In fact, 1-hydroxypyrene can constitute up to 76% of the total PAH metabolites in fish bile. nih.gov The primary conjugated metabolite in fish like the medaka is pyrene-1-glucuronide (PYOG). nih.gov However, this is not universal across all aquatic life. Amphibians, for example, show a different metabolic strategy. In several amphibian species, pyrene-1-sulfate (PYOS) is the main metabolite, indicating a greater reliance on sulfation rather than glucuronidation for pyrene detoxification. nih.gov Furthermore, some amphibians, such as newts and salamanders, excrete glucose conjugates of pyrene, a pathway not observed in anuran amphibians (frogs). nih.govresearchgate.net Invertebrates such as mollusks can accumulate high levels of PAHs, while some insects show a capacity to metabolize them. rivm.nl The trophic transfer of pyrene metabolites has also been confirmed between aquatic invertebrates, highlighting the movement of these compounds through the food web. nih.gov

Avian Species: Birds, like other vertebrates, possess high oxidative P-450 enzyme activity and can metabolize PAHs efficiently. nih.gov Studies in chickens and quails show that after oral administration of pyrene, conjugated metabolites, including pyrene-1-glucuronide and pyrene-1-sulfate, are detected in plasma, bile, and excreta at levels similar to those in various mammals and fish. researchgate.net This suggests a conserved pathway for pyrene detoxification. However, birds can also produce other metabolites, such as pyrenediol-glucuronide and pyrenediol-sulfate, which are not typically found in the urine or feces of rats, indicating species-specific variations in the downstream processing of pyrene metabolites. researchgate.net

The following table summarizes the primary pyrene conjugation products in various species, illustrating the described diversity.

| Species/Group | Primary Conjugation Pathway | Predominant Metabolite(s) |

| Fish (Medaka) | Glucuronidation | Pyrene-1-glucuronide (PYOG) nih.gov |

| Amphibians (Frogs, Newts) | Sulfation, Glucosidation | Pyrene-1-sulfate (PYOS), Glucose conjugates nih.gov |

| Birds (Chicken, Quail) | Glucuronidation & Sulfation | Pyrene-1-glucuronide (PYOG), Pyrene-1-sulfate (PYOS) researchgate.net |

| Mammals (General) | Glucuronidation | Pyrene-1-glucuronide (PYOG) |

Evolutionary Adaptations in Xenobiotic Metabolism Relevant to Pyrene Conjugation

The enzymes central to pyrene metabolism—Cytochrome P450s (CYPs) for the initial oxidation to 1-hydroxypyrene and UGTs for the subsequent conjugation—have undergone significant evolutionary divergence. This evolution is thought to be driven by interactions between animals and plants, as well as the need to manage endogenous compounds. nih.gov The CYP superfamily, which originated from a single ancestor billions of years ago, has diversified to handle a vast array of foreign chemicals. nih.gov